molecular formula C23H25NO5 B139804 trans-10-Hydroxynortriptyline maleate CAS No. 74853-74-0

trans-10-Hydroxynortriptyline maleate

Cat. No. B139804
CAS RN: 74853-74-0
M. Wt: 395.4 g/mol
InChI Key: ZAXFXQSLHWIUSS-FDVMRUETSA-N
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Description

“Trans-10-Hydroxynortriptyline maleate” is a metabolite of Nortriptyline . Its chemical name is (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzoa,dannulen-10-ol fumarate .


Molecular Structure Analysis

The molecular formula of “trans-10-Hydroxynortriptyline maleate” is C23H25NO5. The molecular weight is 395.4 g/mol. The IUPAC name is (Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Pathways of Tricyclic Antidepressants : Amitriptyline, a widely used tricyclic antidepressant, undergoes oxidative metabolism, producing secondary amines like nortriptyline and primary amines, along with N-oxide derivatives. This process involves hydroxylation at the ethylene bridge leading to four isomeric alcohols, with the (−)‐(E)‐10‐hydroxy compounds typically being major products. This review highlights the stereo- and enantioselective disposition of these metabolites and their implications in clinical pharmacology, emphasizing the role of polymorphic enzymes like CYP2D6 in metabolism and potential drug interactions (Breyer‐Pfaff, 2004).

Therapeutic Applications Beyond Depression

  • Antipsychotic Agent Formulations : Asenapine maleate, a second-generation antipsychotic, has been the focus of research for enhancing safety and efficacy through novel formulations. This critical review discusses the advancement in analytical methodologies for quantifying asenapine maleate in pharmaceutical and biological samples, aiming to support the development of more effective therapeutic strategies and formulations (Kotak et al., 2021).

Biomedical Research and Development

  • Hydroxyapatite in Biomedical Applications : Hydroxyapatite's similarity to natural bone in structure and chemical composition makes it a key material in bone tissue regeneration and drug delivery systems. Advances in its synthesis, functionalization, and applications in biomedical fields, including implants and coatings, highlight its importance in developing new medical technologies and therapies (Haider et al., 2017).

  • DNAzymes in Clinical Therapeutics : The 10-23 DNAzyme, with its potential for site-specific RNA cleavage, presents a promising avenue for downregulating therapeutically important genes across various conditions, including viral, bacterial infections, and cancers. Its move towards clinical trials underscores the potential of nucleic acid-based therapies in future medical treatments (Fokina et al., 2015).

  • Conjugated Linoleic Acid (CLA) in Health Research : CLA, particularly its trans-10,cis-12 isomer, has been studied for its potential health benefits beyond its original identification as an anticancer component. Research into its effects on obesity, immune response, and inflammatory conditions demonstrates the complex biological activities of CLA and its relevance in nutritional and therapeutic research (Silveira et al., 2007).

properties

IUPAC Name

(Z)-but-2-enedioic acid;(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.C4H4O4/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18;5-3(6)1-2-4(7)8/h2-5,7-11,19-21H,6,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b16-11+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFXQSLHWIUSS-FDVMRUETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1156-99-6 (Parent)
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-10-Hydroxynortriptyline maleate

CAS RN

74853-74-0
Record name E-10-hydroxynortriptyline hydrogen maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-10-Hydroxy Nortriptyline Maleate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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